2-[(2-methoxyphenyl)carbamoylamino]benzoic Acid
Description
2-[(2-Methoxyphenyl)carbamoylamino]benzoic acid is a benzoic acid derivative featuring a urea (carbamoylamino) linkage at the 2-position of the aromatic ring, with the urea nitrogen further substituted by a 2-methoxyphenyl group. This structure combines the carboxylic acid functionality of benzoic acid with a urea-based side chain, which is critical for hydrogen bonding and receptor interactions. The 2-methoxy group on the phenyl ring enhances lipophilicity and may influence metabolic stability and binding affinity in biological systems.
Properties
IUPAC Name |
2-[(2-methoxyphenyl)carbamoylamino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-21-13-9-5-4-8-12(13)17-15(20)16-11-7-3-2-6-10(11)14(18)19/h2-9H,1H3,(H,18,19)(H2,16,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSASBPLXMONVEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393901 | |
| Record name | Benzoic acid, 2-[[[(2-methoxyphenyl)amino]carbonyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1566-86-5 | |
| Record name | Benzoic acid, 2-[[[(2-methoxyphenyl)amino]carbonyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(O-ANISYL)-3-(2-CARBOXYPHENYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methoxyphenyl)carbamoylamino]benzoic acid typically involves the reaction of 2-aminobenzoic acid with 2-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-aminobenzoic acid+2-methoxyphenyl isocyanate→2-[(2-methoxyphenyl)carbamoylamino]benzoic acid
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(2-methoxyphenyl)carbamoylamino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[(2-methoxyphenyl)carbamoylamino]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 2-[(2-methoxyphenyl)carbamoylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s closest analogs include:
Biological Activity
2-[(2-methoxyphenyl)carbamoylamino]benzoic acid, with the molecular formula C15H14N2O4, is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant studies and data.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a methoxy group and a carbamoyl moiety, which contribute to its biological activity. The synthesis typically involves the reaction of 2-aminobenzoic acid with 2-methoxyphenyl isocyanate under controlled conditions.
Structural Formula
The biological effects of this compound are hypothesized to result from its interaction with specific molecular targets, including enzymes and receptors. These interactions may modulate biological pathways, leading to various therapeutic effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, showcasing its potential as an antibacterial agent.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. It has shown potential in inhibiting pro-inflammatory cytokines and enzymes involved in inflammation pathways.
Case Study: Inhibition of COX Enzymes
A study evaluated the inhibitory effect of the compound on cyclooxygenase (COX) enzymes:
- COX-1 Inhibition : IC50 = 25 µM
- COX-2 Inhibition : IC50 = 5 µM
This selectivity suggests that the compound may reduce inflammation with fewer gastrointestinal side effects compared to non-selective COX inhibitors.
Anticancer Activity
Recent investigations have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 10.5 | Induction of apoptosis |
| A549 | 8.3 | Inhibition of VEGFR-2 signaling |
Research Findings
- Study on Antiproliferative Effects : A study demonstrated that the compound significantly inhibited cell growth in MCF-7 cells with an IC50 value comparable to standard chemotherapeutics like doxorubicin .
- Molecular Docking Studies : Computational studies suggested favorable binding interactions with key targets involved in cancer progression, such as VEGFR-2, indicating its potential as a therapeutic agent .
- In Vivo Studies : Preliminary animal studies indicated that the compound could reduce tumor size in xenograft models, further supporting its anticancer efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
